

Introduction: The Strategic Importance of 2-(2-Methylpyridin-3-yl)acetonitrile

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Compound of Interest

Compound Name: 2-(2-Methylpyridin-3-yl)acetonitrile

Cat. No.: B116376


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2-(2-Methylpyridin-3-yl)acetonitrile is a specialized heterocyclic building block of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure, which combines a pyridine ring with a reactive acetonitrile moiety, makes it a valuable precursor for the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). Pyridine derivatives are a cornerstone of modern pharmaceuticals, and the strategic introduction of functional groups like the cyanomethyl group allows for a wide range of subsequent chemical transformations.

This guide provides a comprehensive overview of the commercial landscape for this compound, offering practical, field-proven insights into sourcing, supplier validation, and quality control for research and development applications.

Compound Profile:

- Chemical Name: **2-(2-Methylpyridin-3-yl)acetonitrile**
- CAS Number: 101166-73-8[1][2][3][4]
- Molecular Formula: C₈H₈N₂[1][2]
- Molecular Weight: 132.16 g/mol [1][3]
- Structure:

 alt text

(A representative image would be placed here in a full document)

The Commercial Supplier Landscape: From Discovery to Scale-Up

The availability of **2-(2-Methylpyridin-3-yl)acetonitrile** is primarily concentrated within the domain of chemical catalogue suppliers who specialize in providing building blocks for research and development. The market can be segmented into distinct tiers, each catering to different stages of the drug development pipeline.

Tier 1: Research & Catalogue Suppliers

These suppliers are the primary source for milligram-to-gram quantities required for initial discovery, hit-to-lead campaigns, and proof-of-concept syntheses. They typically maintain broad inventories of diverse chemical scaffolds and offer rapid delivery.

Supplier	Indicative Scale	Key Features
BLDpharm	mg - g; Bulk Inquiry	Offers a wide range of research chemicals with options for scale-up. Storage conditions often specified (e.g., Sealed in dry, 2-8°C).[3]
Apollo Scientific	g - kg	UK-based supplier known for fluoro- and heterocyclic chemistry building blocks.[4]
Matrix Fine Chemicals	mg - g; Bulk Inquiry	Swiss-based supplier providing a range of aliphatic and aromatic heterocyclic compounds.[1]
Appchem	mg - g; Bulk Inquiry	Provides a range of chemical products for R&D.[2]
Doron Scientific	mg - g	A distributor for various chemical manufacturers like Ambeed.[5]

Tier 2: Custom Synthesis & Scale-Up Organizations

For requirements exceeding standard catalogue quantities (i.e., multi-kilogram to metric-ton scale), researchers must engage with suppliers offering custom synthesis or scale-up manufacturing services. Often, the same companies listed in Tier 1, such as BLDpharm, have dedicated divisions for these larger-scale needs. The transition to this tier involves a more rigorous supplier qualification process, focusing on process chemistry capabilities, analytical support, and regulatory compliance.

A Senior Scientist's Guide to Procurement and Quality Validation

Sourcing a chemical intermediate is not merely a transactional purchase; it is the foundational step of an experimental workflow. The integrity of all subsequent data hinges on the identity and purity of the starting materials. The following protocol outlines a self-validating system for procuring and qualifying **2-(2-Methylpyridin-3-yl)acetonitrile**.

Experimental Protocol 1: Sourcing and Supplier Vetting

- **Initial Search:** Utilize the CAS Number (101166-73-8) as the primary identifier in chemical search engines and supplier portals. This is more precise than using the chemical name, which can have variations.
- **Request Documentation:** Before placing an order, request a Certificate of Analysis (CoA) for the specific batch being offered. A CoA is a non-negotiable document for ensuring quality. While a specific CoA for this compound is not publicly available, a representative CoA should contain the data outlined in the table below.
- **Analyze the CoA:** Scrutinize the CoA for completeness. Key analytical tests for a compound like this include:

Test	Specification (Typical)	Purpose
Appearance	White to off-white or yellow solid/powder	Confirms basic physical properties.
Identity by ^1H NMR	Conforms to structure	Unambiguously confirms the molecular structure.
Assay by HPLC/GC	$\geq 97.0\%$	Quantifies the purity of the compound.
Water Content (Karl Fischer)	$\leq 0.5\%$	Water can interfere with many synthetic reactions.
Residue on Ignition	$\leq 0.1\%$	Measures the amount of inorganic impurities.

- **Supplier Communication:** Engage the supplier's technical support with any questions regarding the CoA. Inquire about their quality management systems (e.g., ISO 9001 certification) and capabilities for providing larger, consistent batches in the future.

Experimental Protocol 2: In-House Quality Control & Release

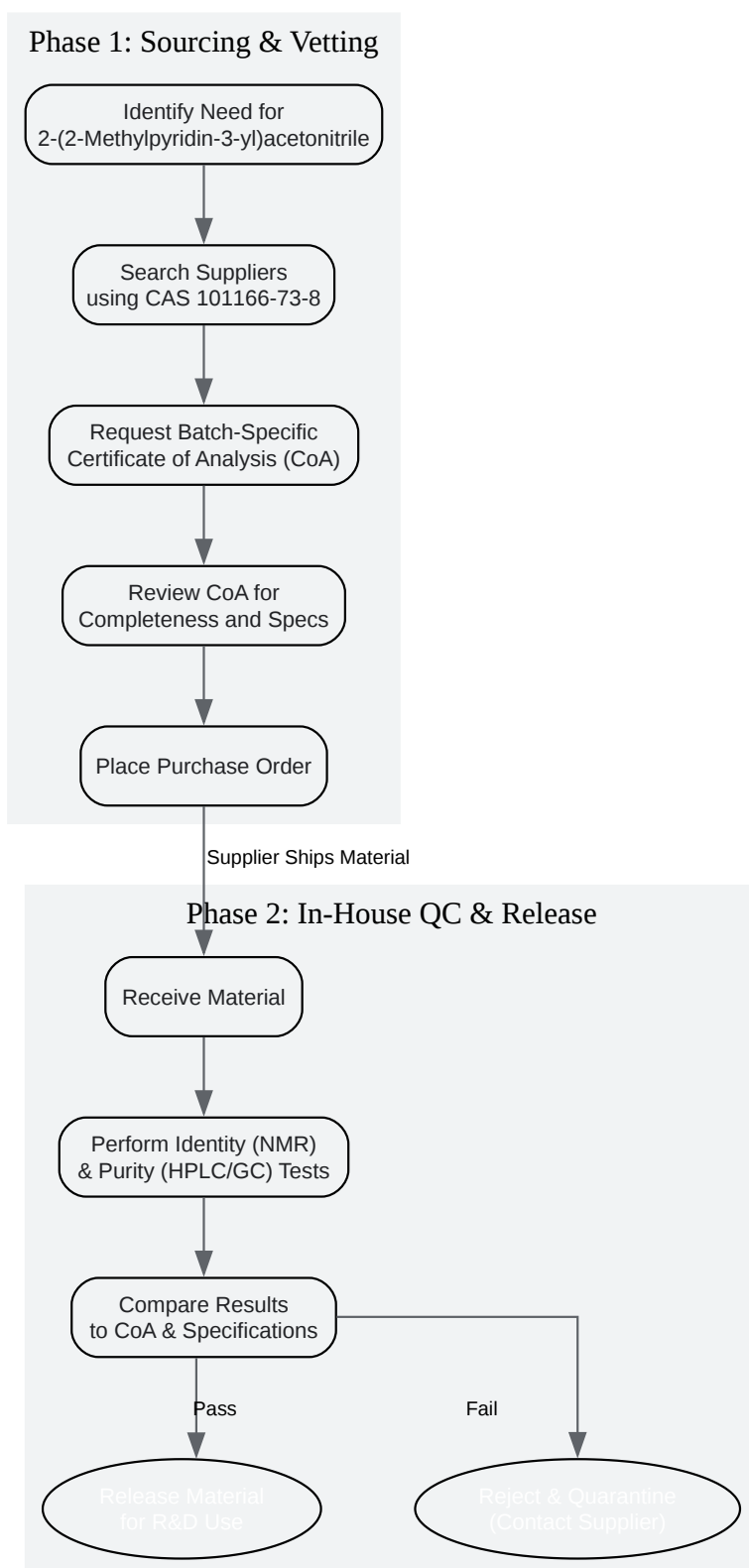
Upon receipt of the material, independent verification is paramount. Do not rely solely on the supplier's CoA.

- **Visual Inspection:** Confirm the material's appearance and packaging integrity.
- **Retain Sample:** Archive a small, sealed sample from the new batch for future reference.
- **Identity Confirmation:**
 - Acquire a ^1H NMR spectrum in a suitable deuterated solvent (e.g., CDCl_3 or $\text{DMSO}-d_6$).
 - **Causality:** The proton NMR provides a unique fingerprint of the molecule. The expected signals for **2-(2-Methylpyridin-3-yl)acetonitrile** would include a singlet for the methyl group (CH_3), a singlet for the methylene group (CH_2CN), and distinct aromatic protons

corresponding to the pyridine ring. Any significant deviation indicates a potential structural issue or high levels of impurities.

- Purity Assessment:
 - Develop a simple isocratic or gradient HPLC method with UV detection or a GC-FID method.^[6]
 - Causality: Chromatographic methods are essential for separating the main compound from any process-related impurities or residual solvents.^{[7][8]} The area percentage of the main peak provides a reliable measure of purity. This step validates the supplier's assay value and ensures no degradation occurred during transit.
- Material Release: Only upon successful completion of in-house QC should the material be released for use in experiments.

The diagram below illustrates this comprehensive procurement and validation workflow.



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Caption: A robust workflow for sourcing and validating chemical intermediates.

Synthetic Context and Potential Impurities

Understanding the likely synthetic route of a chemical provides insight into its potential impurity profile. While specific proprietary methods are not disclosed, a common approach to synthesizing pyridylacetonitriles involves the Strecker synthesis or a related cyanation of a suitable precursor.^{[9][10]}

A plausible pathway could involve:

- Starting Material: 2-Methyl-3-pyridinecarboxaldehyde.
- Reaction: Conversion of the aldehyde to the corresponding cyanohydrin, followed by reduction or further transformation to the acetonitrile.

Potential Process-Related Impurities:

- Unreacted Starting Material: Residual 2-methyl-3-pyridinecarboxaldehyde.
- Reagent Carryover: Traces of cyanide salts or other reagents used in the cyanation step.
- Byproducts: Isomers or products from side reactions.
- Residual Solvents: Acetonitrile, toluene, or other solvents used during reaction and purification.^[11]

The presence of these impurities can have significant downstream consequences, from interfering with reaction kinetics to producing unintended side products in complex multi-step syntheses. This underscores the critical need for the in-house QC protocol described above.

Safe Handling and Storage

No specific safety data sheet (SDS) for **2-(2-Methylpyridin-3-yl)acetonitrile** is readily available in public databases. Therefore, a conservative approach based on the compound's functional groups (nitrile and pyridine) is required.

- Handling:
 - Work in a well-ventilated chemical fume hood.

- Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
- Avoid inhalation of dust and contact with skin and eyes. Organic nitriles should be handled with caution due to their potential toxicity.
- Storage:
 - Store in a tightly sealed container to prevent moisture ingress and degradation.
 - Keep in a cool, dry, and dark place. Supplier recommendations suggest storage at 2-8°C. [\[3\]](#)
 - Store away from strong oxidizing agents, strong acids, and strong bases.

This structured approach to sourcing, validation, and handling ensures the scientific integrity of research and development programs that rely on **2-(2-Methylpyridin-3-yl)acetonitrile** as a key chemical intermediate.

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